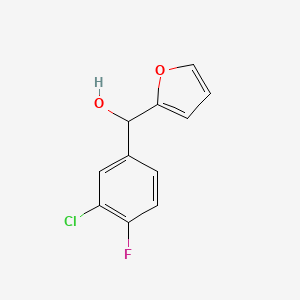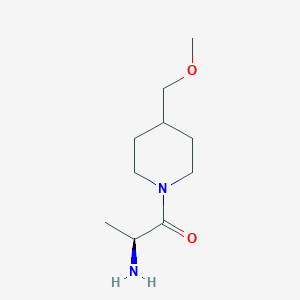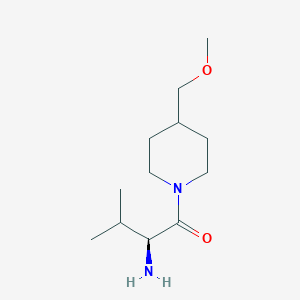
Pent-3-ynal
Übersicht
Beschreibung
Pent-3-ynal is an organic compound with the molecular formula C₅H₆O. It is an aldehyde with a triple bond between the third and fourth carbon atoms in its five-carbon chain. This compound is known for its reactivity due to the presence of both the aldehyde group and the alkyne group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pent-3-ynal can be synthesized through various methods. One common approach involves the partial oxidation of pent-3-yne using mild oxidizing agents. Another method includes the hydroformylation of but-2-yne, followed by selective hydrogenation to yield this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of but-2-yne using a rhodium-based catalyst. The reaction is typically carried out under high pressure and temperature conditions to ensure high yield and selectivity. The resulting product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pent-3-ynoic acid. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to pent-3-yn-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic addition reactions due to the presence of the aldehyde group. For example, it can react with Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed:
Oxidation: Pent-3-ynoic acid.
Reduction: Pent-3-yn-1-ol.
Substitution: Secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Pent-3-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound can be used in studies involving enzyme-catalyzed reactions due to its reactive aldehyde group.
Medicine: The compound is explored for its potential use in the synthesis of bioactive molecules.
Industry: this compound is utilized in the production of fine chemicals and as a building block in polymer chemistry.
Wirkmechanismus
The mechanism of action of pent-3-ynal involves its reactivity with nucleophiles due to the presence of the aldehyde group. The triple bond in the alkyne group also makes it susceptible to addition reactions. In biological systems, this compound can form adducts with proteins and other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Pent-3-yn-1-ol: This compound has a similar structure but contains a hydroxyl group instead of an aldehyde group.
Pent-3-ynoic acid: This is the oxidized form of pent-3-ynal, containing a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a triple bond, which imparts distinct reactivity patterns compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
pent-3-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOZJOUHJZWTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B7893120.png)
![Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]-](/img/structure/B7893131.png)




![1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine](/img/structure/B7893168.png)


